ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core linked to an ethyl carboxylate group at position 3 and a carbamothioylamino substituent at position 2. The latter moiety connects to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, introducing thiourea-like functionality. This compound is synthesized via multi-step reactions, starting with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole, and subsequent derivatization to introduce the carbamothioylamino group .
Properties
IUPAC Name |
ethyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-4-30-22(29)18-16-12-8-9-13-17(16)32-20(18)25-23(31)24-19-14(2)26(3)27(21(19)28)15-10-6-5-7-11-15/h5-7,10-11H,4,8-9,12-13H2,1-3H3,(H2,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLUULQGBBQLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial, antifungal, antimycobacterial, and antitumor activities, suggesting that the targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It is known that the compound contains a pyrazolone moiety, which is often associated with a variety of biological activities. The pyrazolone moiety may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be inferred that the compound may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and tumor progression.
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may inhibit the growth of bacteria, fungi, mycobacteria, and tumor cells.
Biological Activity
Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The synthetic routes often utilize starting materials such as 4-aminoantipyrine derivatives and other heterocycles to introduce the desired pyrazole and thiophene functionalities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Case Study 1 : A series of pyrazole derivatives were synthesized and evaluated against the MCF7 breast cancer cell line. Some compounds exhibited IC50 values comparable to Doxorubicin, indicating significant cytotoxicity. The most potent derivatives showed IC50 values ranging from 30.68 to 70.65 μM .
Antimicrobial Activity
The antimicrobial properties of similar pyrazole compounds have also been investigated. For example:
- Case Study 2 : Compounds derived from antipyrine exhibited significant activity against Mycobacterium smegmatis. One derivative demonstrated excellent antitubercular activity compared to standard drugs .
The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action : It is hypothesized that the thiophene moiety enhances membrane permeability in bacterial cells, leading to cell death.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines elements of pyrazole and benzothiophene, which are known for their biological activities. The presence of the carbamothioyl group contributes to the compound's potential as a pharmacological agent.
Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been synthesized and tested for its cytotoxic effects against various cancer cell lines.
Case Study:
A study demonstrated that the compound showed promising results against breast cancer cells (MCF7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that similar thioester derivatives possess antibacterial and antifungal properties.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions including condensation and cyclization processes.
Experimental Procedure:
- Preparation of Pyrazole Derivative: The starting material is reacted with appropriate reagents under controlled conditions to form the pyrazole moiety.
- Formation of Benzothiophene: Subsequent cyclization leads to the formation of the benzothiophene structure.
- Final Esterification: The final compound is obtained through esterification with ethyl chloroformate.
Future Research Directions
Further studies are warranted to explore:
- Mechanistic Studies: Understanding the biochemical pathways affected by this compound could elucidate its therapeutic potential.
- In Vivo Testing: Animal models should be employed to assess efficacy and safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares core structural features with several analogues reported in the literature. Below is a comparative analysis:
Crystallographic and Conformational Insights
While direct crystallographic data for the target compound are unavailable in the provided evidence, methodologies like SHELX and ORTEP are widely used to analyze similar structures. For example:
- Ring Puckering: The tetrahydrobenzothiophene core may adopt non-planar conformations, as observed in six-membered rings using Cremer-Pople coordinates .
- Hydrogen-Bonding Patterns : Graph set analysis could classify interactions involving the thiourea group, predicting dimeric or chain-like motifs common in thiocarbonyl-containing compounds.
Implications of Substituent Variations
- Ethyl Carboxylate vs. Carboxamide : The ethyl ester in the target compound may confer higher lipophilicity compared to the carboxamide in , affecting membrane permeability.
- Thiourea vs. Cyanoacetamido: The thiourea’s hydrogen-bonding capacity contrasts with the cyano group’s electron-withdrawing nature, altering reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
